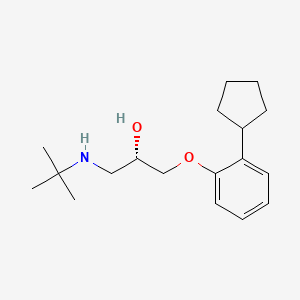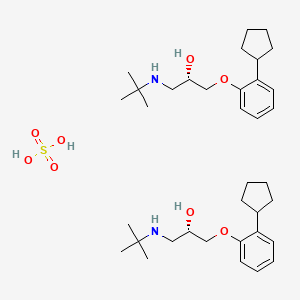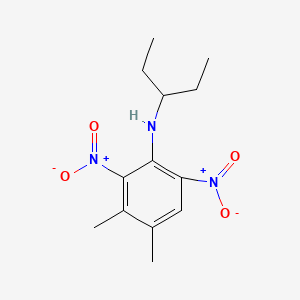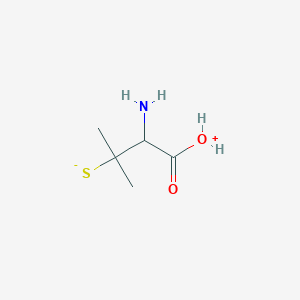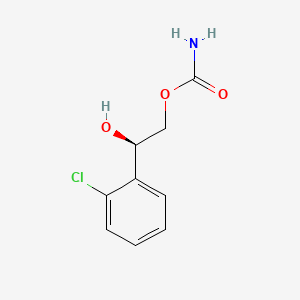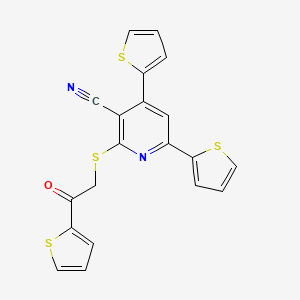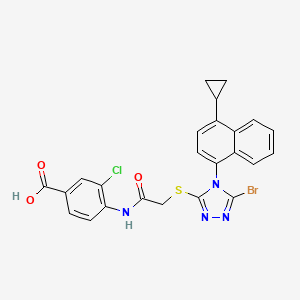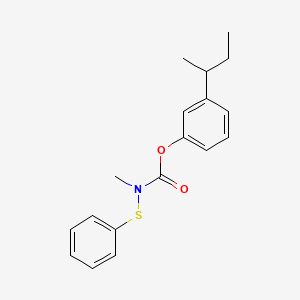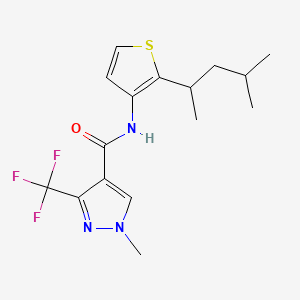
ペンチオピラド
概要
説明
Penthiopyrad is a carboxamide fungicide known for its broad-spectrum activity against various plant pathogens. It is particularly effective in controlling foliar and soil-borne diseases. The compound’s chemical structure is defined as (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) pyrazole-4-carboxamide . Penthiopyrad works by inhibiting mitochondrial function, specifically targeting the succinate dehydrogenase enzyme in the respiratory electron transport chain .
科学的研究の応用
Penthiopyrad has a wide range of applications in scientific research, particularly in the fields of agriculture, environmental science, and food safety.
Agriculture: Penthiopyrad is extensively used as a fungicide to control diseases in crops such as tomatoes, cucumbers, and eggplants. It is effective against a variety of pathogens, including those causing rust and leaf spot diseases .
Environmental Science: Research has focused on the degradation pathways of penthiopyrad in natural environments, particularly its behavior in soil and water systems. Studies have shown that penthiopyrad can be degraded by environmental factors such as temperature, pH, and the presence of humic acids .
Food Safety: Penthiopyrad residues in food products have been a subject of study, with various methods developed to reduce its presence in edible vegetables. Techniques such as soaking, peeling, and thermal treatments have been shown to effectively reduce penthiopyrad residues in tomatoes and cucumbers .
作用機序
ペンチオピラドは、ミトコンドリア電子伝達系の琥珀酸デヒドロゲナーゼ(複合体II)を阻害することで殺菌効果を発揮します。 この阻害は、琥珀酸からユビキノンへの電子伝達を阻害し、ATP産生を減少させ、最終的に細胞死を引き起こします 。 この化合物の独自の構造は、酵素に効果的に結合することを可能にし、真菌呼吸の強力な阻害剤となっています .
6. 類似化合物の比較
ペンチオピラドは、ボスカライド、カルボキシン、フルオピラムなどの他の化合物を含む、琥珀酸デヒドロゲナーゼ阻害剤(SDHI)系殺菌剤のクラスに属します。
類似化合物:
ボスカライド: 幅広い範囲の真菌病原体に対して効果的ですが、ペンチオピラドに比べて担子菌に対する効果は低い.
ペンチオピラドの独自性: ペンチオピラドは、疎水性の分岐アルキル基を持つチオフェン環を含む独自の構造を有しており、幅広いスペクトル殺菌活性を示します。 これにより、他のSDHI系殺菌剤の有効性のギャップを埋めることができ、幅広い植物病害を制御するための汎用性の高い選択肢となっています .
生化学分析
Biochemical Properties
Penthiopyrad interacts with the enzyme succinate dehydrogenase, inhibiting its function . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways, which are essential for energy production in cells . By inhibiting this enzyme, Penthiopyrad disrupts energy production, leading to the death of the fungus .
Cellular Effects
Penthiopyrad has been shown to have significant effects on various types of cells. For instance, it greatly decreased the mycelial biomass and increased cell membrane permeability of Colletotrichum gloeosporioides species complex (CGSC) isolates . This suggests that Penthiopyrad can influence cell function by altering cell structure and permeability .
Molecular Mechanism
The molecular mechanism of Penthiopyrad involves binding to the succinate dehydrogenase enzyme, inhibiting its function . This results in the disruption of the citric acid cycle and mitochondrial electron transport pathways, leading to a lack of energy production within the cell . This energy deficit ultimately leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Penthiopyrad has been observed to have significant effects over time. For instance, it has been shown to have a high inhibitory activity against CGSC isolates, suggesting potential for disease management on rubber trees .
Dosage Effects in Animal Models
In animal models, specifically rats, Penthiopyrad has been observed to be rapidly and extensively absorbed from the gastrointestinal tract following oral dosing . The extent of absorption was approximately 80–90% of the administered dose, independent of dose and sex . Very little Penthiopyrad was retained in the tissues, indicating that it is rapidly metabolized and excreted .
Metabolic Pathways
Penthiopyrad undergoes extensive metabolism at numerous positions within the molecule, including thienyl ring oxidation and conjugation with glutathione, thienyl ring opening, N-demethylation and alkyl side-chain hydroxylation, followed by oxidation to carboxylic acids and glucuronidation . This suggests that Penthiopyrad is involved in multiple metabolic pathways within the cell .
Transport and Distribution
Penthiopyrad is rapidly and extensively absorbed from the gastrointestinal tract of rats following oral dosing . It is then distributed throughout the body, with the highest concentrations of radioactivity found in the liver, fat, lymph nodes, and kidneys . This suggests that Penthiopyrad can be transported and distributed within cells and tissues .
Subcellular Localization
Given its mode of action as a succinate dehydrogenase inhibitor, it is likely that it localizes to the mitochondria where this enzyme is located
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of penthiopyrad involves multiple steps, starting with the preparation of intermediates. One common method includes the reaction of ethyl trifluoroacetoacetate with triethyl orthoformate, followed by ring closure with methylhydrazine sulfate. This intermediate is then hydrolyzed under alkaline conditions to obtain 1-methyl-3-trifluoromethyl-1H-pyrazole-4-formic acid. The final step involves reacting this intermediate with thionyl chloride to form 1-methyl-3-trifluoromethyl-1H-pyrazole-4-formyl chloride, which is then condensed with 2-(4-methylpentyl-2-yl)-3-aminothiophene .
Industrial Production Methods: In industrial settings, the synthesis of penthiopyrad is optimized for high yield and purity. The process typically involves the use of large-scale reactors and precise control of reaction conditions, such as temperature and pH. The decarboxylation reaction is carried out at temperatures between 130-180°C under acidic conditions to obtain the desired intermediate .
化学反応の分析
類似化合物との比較
Carboxin: Primarily effective against basidiomycetous fungi but not as broad-spectrum as penthiopyrad.
Fluopyram: Another SDHI fungicide with a broad spectrum of activity, similar to penthiopyrad.
Uniqueness of Penthiopyrad: Penthiopyrad’s unique structure, which includes a thiophene ring with hydrophobic branched alkyl groups, provides it with broad-spectrum fungicidal activity. This allows it to cover the efficacy gaps between other SDHI fungicides, making it a versatile option for controlling a wide range of plant diseases .
特性
IUPAC Name |
1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIDZXUXFLSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058005 | |
| Record name | Penthiopyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183675-82-3 | |
| Record name | Penthiopyrad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penthiopyrad [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penthiopyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTHIOPYRAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Penthiopyrad?
A1: Penthiopyrad is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets the succinate dehydrogenase (SDH) enzyme, a key enzyme in fungal respiration, specifically within complex II of the electron transport chain. [, , , , , , ]
Q2: How does the inhibition of SDH affect fungal cells?
A2: By inhibiting SDH, Penthiopyrad disrupts the flow of electrons in the mitochondrial respiratory chain. This disruption leads to a decrease in ATP production, ultimately causing fungal cell death. [, , , , , ]
Q3: What is the molecular formula and weight of Penthiopyrad?
A3: The molecular formula for Penthiopyrad is C19H21F3N2OS and its molecular weight is 382.44 g/mol. []
Q4: How does Penthiopyrad perform under various environmental conditions?
A4: Studies have shown that environmental factors like temperature, pH, and the presence of organic matter can influence the degradation rate of Penthiopyrad. [, ] For instance, a warm environment and low pH were found to enhance Penthiopyrad degradation in the presence of manganese dioxide. []
Q5: How does the formulation of Penthiopyrad affect its efficacy and stability?
A5: Research indicates that the particle size and dispersibility of Penthiopyrad formulations significantly impact its fungicidal efficacy. [] For example, finely dispersed formulations were found to improve the residual effect against tomato gray mold, while coarser formulations were more effective against cucumber powdery mildew in terms of rainfastness. []
Q6: Are there any known catalytic properties or applications of Penthiopyrad?
A6: The provided research focuses solely on the fungicidal properties of Penthiopyrad. There is no mention of any catalytic properties or applications outside of its fungicidal activity.
Q7: How do structural modifications of Penthiopyrad affect its activity?
A7: Although the provided abstracts don't delve into detailed SAR studies, it's known that the specific chemical structure of Penthiopyrad is crucial for its interaction with the SDH enzyme. Alterations to its structure could potentially impact its binding affinity and, consequently, its fungicidal activity. [, , ]
Q8: What are the different formulations of Penthiopyrad available?
A8: Research mentions the use of Penthiopyrad in various formulations, including suspension concentrates (SC) and emulsifiable concentrates (EC). [, ] The choice of formulation can influence the compound's stability, dispersibility, and ultimately its efficacy in controlling specific fungal diseases. []
Q9: What are the recommended pre-harvest intervals for Penthiopyrad use on different crops?
A9: Studies suggest that the pre-harvest interval for Penthiopyrad varies depending on the crop. For instance, in cucumbers, a 10-day pre-harvest interval is suggested to ensure residue levels are below the maximum residue limit (MRL). []
Q10: What types of in vitro and in vivo studies have been conducted to assess Penthiopyrad's efficacy?
A10: Researchers have utilized various methods, including mycelial growth inhibition assays, spore germination assays, and detached leaf assays, to assess the efficacy of Penthiopyrad against different fungal pathogens in laboratory settings. [, , , ] Field trials have also been conducted to evaluate the effectiveness of Penthiopyrad in controlling fungal diseases in real-world agricultural settings. [, , , , , ]
Q11: What are the known mechanisms of resistance to Penthiopyrad in fungi?
A11: The most common mechanism of resistance to Penthiopyrad, and other SDHI fungicides, is the development of point mutations in the sdhB, sdhC, and sdhD genes, which encode for different subunits of the SDH enzyme. [, , , , , ] These mutations can alter the binding site of Penthiopyrad, reducing its ability to inhibit the enzyme.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




